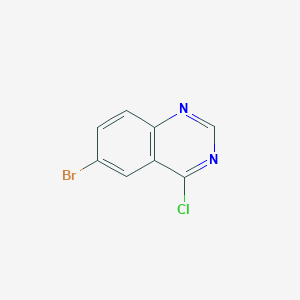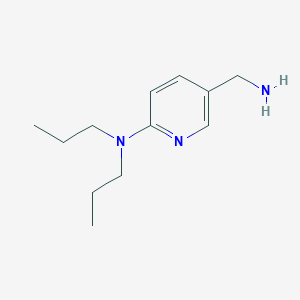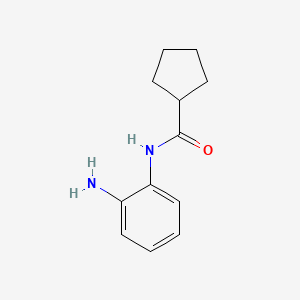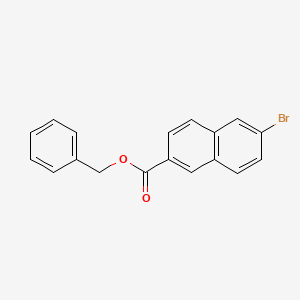
Benzyl 6-bromo-2-naphthoate
Descripción general
Descripción
Benzyl 6-bromo-2-naphthoate is a chemical compound that is part of a broader class of organic molecules that include naphthalene derivatives. These derivatives are characterized by their aromatic structure and the presence of functional groups that can participate in various chemical reactions. The compound itself is not explicitly detailed in the provided papers, but its structure can be inferred to contain a benzyl group attached to a naphthoate moiety with a bromine substituent at the 6-position of the naphthalene ring.
Synthesis Analysis
The synthesis of compounds related to benzyl 6-bromo-2-naphthoate can be achieved through several methods. For instance, the regiospecific synthesis of acylated naphtho[1,2-b]benzofurans, which share a similar naphthalene core, is accomplished via Sonogashira coupling and intramolecular alkyne carbonyl metathesis . Another relevant synthesis approach involves the use of benzotriazole-assisted aromatic ring annulation, starting from benzyl bromides, which could be a starting point for synthesizing benzyl 6-bromo-2-naphthoate . Additionally, scalable synthesis methods have been developed for naphtho[1,2-b]thiophene and benzo[1,2-b:6,5-b']dithiophene derivatives, indicating the potential for large-scale production of related compounds .
Molecular Structure Analysis
The molecular structure of benzyl 6-bromo-2-naphthoate would likely exhibit a planar aromatic system due to the conjugated naphthalene ring. The presence of a bromine atom would introduce a heavy atom effect, potentially influencing the electronic properties of the molecule. The benzyl group would add steric bulk and could affect the reactivity of the naphthoate moiety. While the exact structure is not discussed, related compounds such as benzo[b]naphtho[2,3-d]furan-6,11-diones have been synthesized and characterized, providing insights into the structural aspects of naphthalene derivatives .
Chemical Reactions Analysis
Chemical reactions involving naphthalene derivatives are diverse. For example, benzo[c][2,7]naphthyridines have been shown to undergo regioselective homolytic substitutions, which could be relevant to the reactivity of benzyl 6-bromo-2-naphthoate . Photochemical 6π-electrocyclization has been used to synthesize substituted naphtho[1,2-b]benzofurans, indicating the potential for photo-induced reactions in the synthesis or modification of benzyl 6-bromo-2-naphthoate . Furthermore, the synthesis of benzo[b]naphtho[2,1-d]furans from related precursors suggests that cyclization reactions could be applicable .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 6-bromo-2-naphthoate would be influenced by its functional groups and molecular structure. The presence of a bromine atom suggests potential for use in further substitution reactions due to its leaving group ability. The benzyl group could affect the solubility and crystallinity of the compound. While the exact properties are not detailed, related compounds such as 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been synthesized and their structures and physical properties elucidated, providing a reference point for the analysis of benzyl 6-bromo-2-naphthoate .
Safety and Hazards
Propiedades
IUPAC Name |
benzyl 6-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-17-9-8-14-10-16(7-6-15(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPJCHHSVUCDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251480 | |
| Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-bromo-2-naphthoate | |
CAS RN |
170737-54-9 | |
| Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)
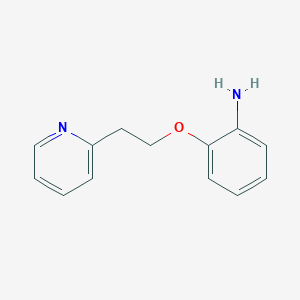
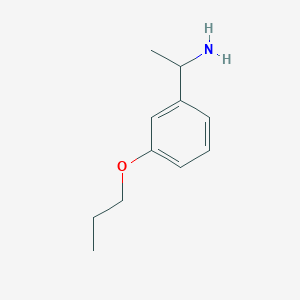


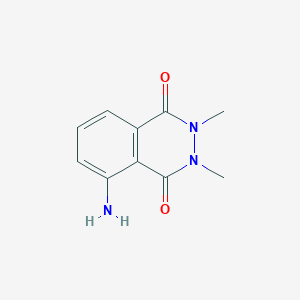
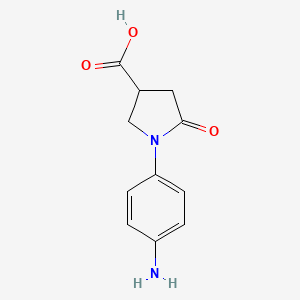
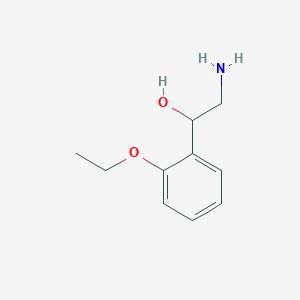
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)

